Disperse Yellow 235
Description
Properties
CAS No. |
177570-98-8 |
|---|---|
Molecular Formula |
C10H6O3 |
Synonyms |
Disperse Yellow 235 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Reaction Engineering for Disperse Yellow 235
Established Synthetic Pathways and Mechanistic Considerations
The traditional synthesis of Disperse Yellow 235, like many azo dyes, is a multi-step process rooted in well-established organic reactions. The core of its synthesis involves diazotization followed by an azo coupling reaction.
The foundational step in creating the chromophore of this compound is the formation of an azo bond (-N=N-). This is achieved through a two-stage process:
Diazotization: This reaction involves treating a primary aromatic amine, known as the diazo component, with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid). This converts the amino group into a highly reactive diazonium salt. For azo dyes in general, this reaction is conducted at low temperatures, often between 0-5°C, to prevent the unstable diazonium salt from decomposing. ijirset.com
Azo Coupling: The resulting diazonium salt acts as an electrophile and is subsequently reacted with a coupling component. doubtnut.com The coupling component is an electron-rich species, such as a phenol (B47542) or an aniline (B41778) derivative. The electrophilic diazonium ion attacks the electron-rich ring of the coupling component, resulting in an electrophilic aromatic substitution reaction that forms the stable azo linkage and, consequently, the dye molecule. doubtnut.com The specific precursors for this compound are 2-amino-5-nitrobenzonitrile (B98050) as the diazo component and N-(2-cyanoethyl)-N-ethylaniline as the coupling component. The coupling reaction leads to the formation of 2-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-5-nitrobenzonitrile, which is the chemical structure of this compound. x-mol.comnih.gov
While the primary structure of this compound is formed via diazotization and coupling, related disperse dyes may involve esterification or condensation reactions to modify the final molecule, often to improve properties like solubility or fastness. For instance, a synthetic method for a different disperse yellow dye involves a three-step process: diazotization, coupling, and a final esterification step where a hydroxyl group on the coupled product reacts with benzene (B151609) sulfonyl chloride. google.comgoogle.com This esterification is typically carried out at temperatures between 0-30°C and a pH of 9-13. google.com
Diazotization and Coupling Reactions
Exploration of Novel Synthetic Routes and Process Intensification
Research into the synthesis of disperse dyes is increasingly focused on developing more efficient, cost-effective, and environmentally friendly methods.
Catalysts are widely explored to enhance reaction rates, improve yields, and enable reactions under milder conditions. researchgate.net In the broader context of dye synthesis and degradation, various catalysts, including metal-organic frameworks and metal-ion exchanged zeolites, have been investigated. nih.gov For example, the synthesis of benzoxazole (B165842) derivatives, which are components of some disperse dyes, can be achieved through a condensation reaction using a pent-ethylene diammonium pentachloro bismuth catalyst under solvent-free conditions. smolecule.com While specific catalyst systems for this compound are not extensively detailed in the provided results, the use of catalysts in related azo dye synthesis is a key area of research. nih.govmdpi.com For instance, the synthesis of other azo disperse dyes has been shown to be effective using various catalysts to promote the key coupling reactions. researchgate.net
The principles of green chemistry aim to reduce the environmental impact of chemical processes. A major focus is on minimizing or replacing hazardous solvents. Traditional dye synthesis often uses large volumes of organic solvents. google.com Novel approaches explore the use of more benign solvent systems or solvent-free conditions. For example, a method for synthesizing Disperse Yellow 232, a related dye, utilizes a mixture of glycerol (B35011) and acetic acid, avoiding the need for expensive and potentially harmful catalysts. smolecule.com Another eco-friendly approach involves using low transition temperature mixtures (LTTMs) as reaction media. smolecule.com The development of a solvent-free condensation reaction in a kneading device for another yellow dye highlights a significant step towards greener manufacturing by eliminating organic solvents and reducing wastewater. google.comgoogle.com
Catalyst-Assisted Synthesis Approaches
Optimization of Reaction Parameters and Yield Enhancement Strategies
Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing costs and environmental impact. Key parameters that are frequently optimized include temperature, pH, reaction time, and the molar ratio of reactants. mdpi.comresearchgate.net
For diazotization and coupling reactions, temperature control is critical. Diazotization is typically performed at 0-5°C, while coupling reactions may proceed at slightly higher temperatures, for example, 0-25°C. ijirset.comgoogle.com The pH of the reaction medium is another vital parameter; diazotization is carried out in acidic conditions, whereas coupling reactions are often performed under specific pH ranges to ensure the correct reactive form of the coupling component. doubtnut.comgoogle.com For instance, the esterification step in a related dye synthesis is optimized at a pH of 9-13. google.com
The molar ratio of reactants also significantly influences the reaction outcome. In one patented method for a disperse yellow dye, the molar ratio of the amine to sodium nitrite for diazotization is set at 1:1.02-1.2, and the ratio of the initial amine to the coupling component is approximately 1:1. google.com Such precise control over stoichiometry is essential for high-yield synthesis. ijirset.com Studies on various disperse dyes demonstrate that systematically varying parameters like temperature, salt concentration, and alkali concentration can significantly increase dye exhaustion and fixation. researchgate.net
Investigation of By-product Formation and Process Purity
The synthesis of this compound, like other azo dyes, is a multi-step process where the potential for by-product formation exists at each stage. researchgate.netnih.gov The purity of the final dye product is critical as impurities can affect the dyeing performance, shade, and fastness properties, and may also include hazardous substances. google.com Therefore, a thorough investigation into by-product formation and the implementation of robust process purity control measures are essential in the manufacturing of this compound.
The primary route for the synthesis of azo dyes involves two main stages: diazotization and azo coupling. jchemrev.com In the diazotization step, a primary aromatic amine is treated with sodium nitrite in an acidic medium at low temperatures to form a diazonium salt. jchemrev.com The subsequent azo coupling reaction involves the reaction of the unstable diazonium salt with a coupling component. jchemrev.com Careful control of reaction conditions such as temperature, pH, and stoichiometry is crucial to minimize side reactions and the formation of unwanted by-products. researchgate.net
Common by-products in azo dye synthesis can arise from several side reactions. For instance, the diazonium salt can undergo decomposition, especially at elevated temperatures, leading to the formation of phenols and nitrogen gas. libretexts.org Other potential side reactions include the formation of triazenes from the reaction of the diazonium salt with unreacted primary or secondary amines, and the formation of polymeric substances.
The purity of commercial disperse dyes is often not 100%. For example, an analysis of a commercial batch of Disperse Yellow 3 revealed it contained approximately 87.6% dyestuff, with the remainder being water, sodium chloride, and sodium carbonate, along with several unidentified impurities. iarc.fr This highlights the importance of purification steps and analytical monitoring throughout the production process.
Several analytical techniques are employed to assess the purity of disperse dyes and identify by-products. High-Performance Liquid Chromatography (HPLC) is a powerful method for separating the main dye component from impurities. clu-in.orgresearchgate.net HPLC can be coupled with detectors such as Ultraviolet-Visible (UV-Vis) spectroscopy or Mass Spectrometry (MS) for the identification and quantification of various components. clu-in.orgepa.gov Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable tool, particularly for analyzing volatile or semi-volatile by-products that may be formed during synthesis. env.go.jp
The table below summarizes potential by-products in the synthesis of azo dyes and the analytical methods used for their detection.
| Potential By-product | Originating Reaction | Analytical Detection Method |
| Phenols | Decomposition of diazonium salt | HPLC, GC-MS |
| Triazenes | Reaction of diazonium salt with amines | HPLC, MS |
| Polymeric substances | Side polymerization reactions | Size Exclusion Chromatography (SEC) |
| Isomeric dyes | Non-specific coupling reactions | HPLC, UV-Vis |
| Unreacted starting materials | Incomplete reaction | HPLC, GC-MS |
This table is generated based on general knowledge of azo dye synthesis and may not represent all possible by-products for this compound specifically.
Research into cleaner production methods aims to reduce by-product formation. One patented method for a disperse yellow dye focuses on a process that is easy to operate, has a short process flow, and produces less sewage, indicating a reduction in by-products. google.com Another patent describes a method that avoids the use of high-boiling organic solvents, which not only reduces costs but also minimizes wastewater and resource consumption, thereby leading to a purer product with fewer solvent-related impurities. google.com
Advanced Spectroscopic Characterization and Structural Elucidation of Disperse Yellow 235
Vibrational Spectroscopy Applications (FT-IR) for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation, which causes molecular vibrations (stretching and bending), a characteristic spectrum is produced that acts as a molecular "fingerprint."
For a compound like Disperse Yellow 235, which is classified as an azo dye, the FT-IR spectrum would be expected to show several key absorption bands. The most significant would be the stretches associated with the azo group (-N=N-), aromatic rings (C-H and C=C), and any substituent groups attached to the aromatic structures. While a published spectrum for this compound is not available, the expected characteristic absorption bands for a typical aromatic azo dye are detailed below.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 1620 - 1580 | N=N Stretch | Azo group (-N=N-) |
| 1600 - 1450 | C=C Stretch | Aromatic ring skeletal vibrations |
| 1300 - 1000 | C-N Stretch | Aromatic amine/amide |
| 900 - 670 | C-H Bend (out-of-plane) | Aromatic ring substitution pattern |
| This table represents typical FT-IR absorption ranges for the functional groups expected in a single azo class dye. Specific values would depend on the definitive structure of this compound. |
Electronic Spectroscopy for Chromophore Analysis (UV-Visible Spectroscopy)
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The color of a dye is determined by its chromophore—the part of the molecule that absorbs light in the visible spectrum (400-700 nm). For azo dyes, the chromophore is the extended system of conjugated pi (π) electrons across the aromatic rings and the central -N=N- group.
The absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one. The key transitions for an azo dye like this compound are:
π → π* (pi to pi-star) transition: An intense absorption band, typically responsible for the primary color. For a yellow dye, this absorption occurs in the violet-blue region of the spectrum.
n → π* (n to pi-star) transition: A less intense absorption resulting from the promotion of an electron from a non-bonding (n) orbital, such as from the nitrogen atoms' lone pairs. This band is often observed as a shoulder on the main π → π* peak.
| Electronic Transition | Typical Wavelength (λmax) Region for a Yellow Dye | Significance |
| π → π | ~400 - 450 nm | Strong absorption responsible for the yellow appearance (absorption of blue/violet light). |
| n → π | > 400 nm (often overlapped) | Weak absorption, characteristic of the azo group. |
| This table illustrates the expected electronic transitions for a yellow azo dye. The precise λmax is dependent on the molecule's specific structure and the solvent used for analysis. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. It provides detailed information about the carbon-hydrogen framework.
¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. For an aromatic azo dye, the ¹H NMR spectrum would primarily show signals in the aromatic region (typically δ 6.0-9.0 ppm). The chemical shift and splitting pattern (multiplicity) of these signals would reveal the substitution patterns on the aromatic rings. Any alkyl protons would appear in the upfield region (typically δ 0.5-4.5 ppm).
¹³C NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom produces a distinct signal. For this compound, signals would be expected in the aromatic region (δ 100-160 ppm). The carbons directly attached to the nitrogen atoms of the azo group would be significantly deshielded and appear further downfield.
Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure by establishing correlations between protons and carbons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly bonded, allowing for unambiguous assignment of C-H pairs. massbank.jp
| NMR Data Type | Expected Chemical Shift (δ) Range / Correlation | Information Provided |
| ¹H NMR | Aromatic: 6.0 - 9.0 ppm | Reveals proton environments and substitution patterns on the aromatic rings. |
| ¹³C NMR | Aromatic: 100 - 160 ppm | Defines the number of unique carbon atoms and their electronic environment. |
| HSQC | ¹H- ¹³C one-bond correlations | Directly links protons to their attached carbons. |
| HMBC | ¹H- ¹³C two- and three-bond correlations | Establishes long-range connectivity to piece together the molecular structure. |
| This table outlines the general data expected from NMR analysis of an aromatic azo dye. Specific shifts and correlations are entirely dependent on the exact molecular structure of this compound. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations
Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragment Analysis
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate molecular mass, allowing for the determination of its molecular formula. Tandem mass spectrometry (MS/MS) involves inducing fragmentation of the parent molecular ion. Azo dyes characteristically fragment at the C-N and N=N bonds. epa.gov Cleavage of the single azo bond is a common fragmentation pathway, which would break the molecule into two key pieces, helping to confirm the identity of the two aromatic systems that constitute the dye. epa.gov
| Analysis Type | Data Obtained | Structural Insight |
| Full Scan MS | Molecular Ion Peak (e.g., [M+H]⁺) | Confirmation of the molecular weight of the compound. |
| MS/MS Fragmentation | Fragment Ions | Identification of the constituent parts of the molecule, particularly the structures on either side of the azo linkage. |
| This table describes the information gained from mass spectrometry. The m/z values are dependent on the unknown molecular formula of this compound. |
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
Detailed research findings, including precursor ion selection, collision-induced dissociation (CID) fragmentation patterns, and resulting product ion spectra for the structural elucidation of this compound, are not available in published literature.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Information regarding the applicability of GC-MS for the analysis of this compound, including any necessary derivatization methods, retention times, and the resulting electron ionization (EI) mass spectra and fragmentation patterns, is not documented in accessible scientific sources.
Computational and Theoretical Chemistry Studies of Disperse Yellow 235
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, particularly atoms, molecules, and the condensed phases. For a complex organic molecule like Disperse Yellow 235, DFT is instrumental in understanding its geometry, stability, and electronic properties, which are directly linked to its color and performance as a dye.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Using a specified functional (e.g., B3LYP, MPW1PW91) and basis set (e.g., 6-311G(d,p)), the calculation iteratively adjusts the atomic coordinates to find a minimum on the potential energy surface. nih.gov The final optimized structure corresponds to the most energetically favorable conformation of the molecule in the gas phase.
Harmonic frequency calculations are typically performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. nih.gov This analysis provides the zero-point vibrational energy (ZPVE) and thermal corrections, which are essential for calculating accurate thermodynamic properties and relative stabilities between different isomers or tautomers. For related disperse dyes, DFT has been widely used to obtain binding and complexation energies to assess the stability of different molecular forms. nih.gov
Table 1: Typical Parameters for DFT-based Geometry Optimization
| Parameter | Description | Common Selection for Dyes |
| Software | Program package used for the calculation. | Gaussian, VASP rsc.org |
| Functional | Approximates the exchange-correlation energy. | B3LYP, PBE, MPW1PW91 nih.gov |
| Basis Set | Set of functions used to build molecular orbitals. | 6-31G(d,p), 6-311+G(d,p), LanL2DZ dergipark.org.tr |
| Environment | Simulates the effect of a solvent. | In vacuo (gas phase) or via a continuum model (e.g., PCM) dergipark.org.tr |
The color of a dye is determined by its absorption of light in the visible spectrum. Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate the vertical excitation energies and oscillator strengths of electronic transitions. dergipark.org.tr These calculated values correspond to the absorption maxima (λmax) observed in a UV-Vis spectrum.
The TD-DFT calculation is performed on the optimized ground-state geometry. The results can predict the λmax with reasonable accuracy, helping to understand how structural modifications influence the color of the dye. nih.gov Calculations can be performed in a simulated solvent environment using models like the Polarizable Continuum Model (PCM) to better match experimental conditions in solution. dergipark.org.tr For many azo dyes, a good qualitative correlation between calculated oscillator strengths and experimental molar extinction coefficients has been demonstrated. daryatamin.com
Geometry Optimization and Energetic Stability Analysis
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. researchgate.net An MD simulation calculates the net force on each atom and uses this to model its subsequent motion, providing a trajectory of the system's evolution. For this compound, MD simulations can offer insights into its conformational flexibility and how it interacts with other molecules, such as water, solvents, or the polymer chains of a textile fiber (e.g., polyester). mdpi.com
These simulations are crucial for understanding:
Conformational Landscapes: Identifying the different shapes (conformations) the molecule can adopt and the energy barriers between them.
Solvation: How the dye molecule is surrounded by solvent molecules.
Intermolecular Interactions: The nature and strength of non-covalent interactions like hydrogen bonds and van der Waals forces that govern how dye molecules aggregate or bind to a substrate. mdpi.com
Another powerful technique for analyzing intermolecular interactions in the solid state is Hirshfeld surface analysis . This method partitions the crystal space to define a unique molecular surface, which can be color-mapped to visualize and quantify different types of intermolecular contacts (e.g., H···H, O···H, C···H). iucr.orgacs.org This provides a detailed "fingerprint" of the interactions that hold the molecules together in a crystal lattice. iucr.org
Table 2: Intermolecular Interactions Studied by Computational Methods
| Interaction Type | Description | Relevance to Disperse Dyes |
| Hydrogen Bonding | Strong electrostatic attraction between a hydrogen atom and a nearby electronegative atom (O, N). | Influences crystal packing, aggregation, and binding to fibers. mdpi.com |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Important for dye aggregation and stability within a fiber matrix. researchgate.net |
| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Contributes to the overall stability of dye aggregates and dye-fiber complexes. mdpi.com |
Theoretical Investigations of Tautomeric Forms (e.g., Azo-Hydrazone Tautomerism) and Their Stability
Many azo dyes containing a hydroxyl group ortho or para to the azo linkage, a common feature in pyridone-based disperse dyes, can exist in two tautomeric forms: the azo form and the hydrazone form. researchgate.netnju.edu.cn This azo-hydrazone tautomerism is critical as the two forms have different electronic structures, and thus different colors and fastness properties.
Computational chemistry, particularly DFT, is an essential tool for investigating the relative stability of these tautomers. researchgate.net By performing separate geometry optimizations and energy calculations for both the azo and hydrazone structures, their relative electronic energies (ΔE) and Gibbs free energies (ΔG) can be compared.
Table 3: Theoretical Stability of Azo vs. Hydrazone Tautomers for a Related Disperse Yellow Dye
| Tautomeric Form | Relative Electronic Energy (ΔE) | Relative Gibbs Free Energy (ΔG) | Conclusion |
| Azo Isomer | +150.40 kJ/mol | Higher Energy | Less Stable |
| Hydrazone Isomer | 0.00 kJ/mol (Reference) | Lower Energy | More Stable |
| Data derived from representative values for similar disperse yellow dyes reported in the literature. |
Quantitative Structure-Property Relationships (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a molecule and a specific property of interest. daryatamin.com The general workflow involves three main steps:
Descriptor Calculation: Generating a set of numerical values (molecular descriptors) that encode structural, electronic, or physicochemical features of the molecule.
Model Building: Using statistical methods or machine learning to build a mathematical equation that links the descriptors to the experimental property (e.g., λmax, lightfastness, solubility).
Model Validation: Rigorously testing the model's predictive power on an independent set of molecules.
For this compound and other dyes, QSPR models could be developed to predict key performance indicators. cend.dk For instance, a QSPR model could correlate calculated electronic properties (like HOMO-LUMO energy gaps) and structural descriptors with the dye's absorption maximum or its fastness on polyester (B1180765) fabric. daryatamin.com Such models are valuable in the rational design of new dyes, as they allow for the virtual screening of novel chemical structures to identify candidates with improved properties before undertaking costly and time-consuming synthesis and testing. daryatamin.com
Environmental Transformation and Remediation Chemistry of Disperse Yellow 235
Photocatalytic Degradation Mechanisms and Kinetics
Photocatalytic degradation is an advanced oxidation process that utilizes semiconductor catalysts to generate highly reactive species upon light irradiation, leading to the breakdown of organic pollutants. researchgate.net
Semiconductor-Based Photocatalysis (e.g., TiO₂-Assisted Processes)
Titanium dioxide (TiO₂) is a widely studied photocatalyst due to its low cost, chemical stability, and high photoactivity. researchgate.net When TiO₂ is irradiated with photons of energy equal to or greater than its band gap, electrons are excited from the valence band to the conduction band, creating electron-hole pairs. researchgate.net These charge carriers can then initiate redox reactions on the catalyst surface.
The holes in the valence band are powerful oxidizing agents that can directly oxidize adsorbed dye molecules or react with water to produce hydroxyl radicals (•OH), which are highly reactive and non-selective oxidants. researchgate.net The electrons in the conduction band can reduce adsorbed oxygen to form superoxide (B77818) radical anions (O₂•⁻), which can further react to produce other reactive oxygen species (ROS). oaepublish.com These ROS are the primary agents responsible for the degradation of organic pollutants like Disperse Yellow 235. oaepublish.com
The general mechanism for TiO₂-assisted photocatalysis can be summarized by the following reactions:
TiO₂ + hν → e⁻ + h⁺ researchgate.net
h⁺ + H₂O → H⁺ + •OH researchgate.net
e⁻ + O₂ → O₂•⁻ researchgate.net
Organic Pollutant + •OH/h⁺ → Degradation Products researchgate.net
Influence of Operational Parameters (pH, Catalyst Loading, Light Intensity)
The efficiency of the photocatalytic degradation of dyes is significantly influenced by several operational parameters.
pH: The pH of the solution affects the surface charge of the photocatalyst and the chemistry of the dye molecule. sci-hub.se For TiO₂, the point of zero charge (pzc) is around pH 6.8. sci-hub.se Below this pH, the surface is positively charged, favoring the adsorption of anionic dyes, while above this pH, the surface is negatively charged, repelling anionic dyes but attracting cationic ones. sci-hub.semdpi.com The degradation rate of many azo dyes is often enhanced in acidic conditions. sci-hub.se However, extreme pH values can lead to catalyst agglomeration, reducing the available surface area for reaction. sci-hub.se
Catalyst Loading: The concentration of the photocatalyst is a crucial parameter. Initially, increasing the catalyst loading generally increases the degradation rate due to the greater number of available active sites for dye adsorption and light absorption. sci-hub.se However, beyond an optimal concentration, the degradation rate may level off or even decrease. sci-hub.se This is attributed to increased turbidity of the solution, which scatters the incident light and reduces its penetration, as well as the agglomeration of catalyst particles, which decreases the effective surface area. oaepublish.comsci-hub.se For many dye degradation studies, optimal catalyst loadings are often found in the range of 400–500 mg/L. sci-hub.se
Light Intensity: Light intensity plays a critical role in the generation of electron-hole pairs. At low light intensities, the degradation rate is typically directly proportional to the light intensity. sci-hub.semdpi.com As the light intensity increases, the rate of degradation also increases. However, at very high light intensities, the reaction rate can become independent of the light intensity, as the catalyst surface becomes saturated with photons and the rate-limiting step shifts to other factors, such as the mass transfer of the dye to the catalyst surface. mdpi.com
Interactive Data Table: Influence of Operational Parameters on Photocatalytic Dye Degradation
| Parameter | Effect on Degradation Rate | Optimal Condition Rationale |
| pH | Influences catalyst surface charge and dye chemistry. sci-hub.se | Often acidic for azo dyes to promote adsorption on positively charged TiO₂ surface. sci-hub.se |
| Catalyst Loading | Increases with loading up to a certain point, then decreases. sci-hub.se | An optimum is reached where active sites are maximized without significant light scattering or agglomeration. oaepublish.comsci-hub.se |
| Light Intensity | Increases with intensity, but can plateau at high levels. sci-hub.semdpi.com | Higher intensity generates more reactive species, but can become limited by other factors. mdpi.com |
Degradation Pathways and Intermediate Product Identification
The degradation of azo dyes like this compound through photocatalysis involves the breakdown of the complex dye molecule into simpler, less harmful compounds. The primary attack by hydroxyl radicals often leads to the cleavage of the azo bond (–N=N–), which is responsible for the color of the dye. canada.ca This initial step results in decolorization.
Further oxidation of the resulting aromatic intermediates, such as substituted anilines and phenols, occurs, leading to ring opening and the formation of smaller aliphatic acids and eventually complete mineralization to CO₂, H₂O, and inorganic ions. uga.edunih.gov For instance, in the degradation of a similar azo dye, Disperse Yellow 3, intermediates such as acetanilide (B955) and 4-methyl-1,2-benzoquinone (B1207301) have been identified. ohsu.edu The degradation pathway can be complex, with numerous intermediate products formed before complete mineralization is achieved. uga.edu
Advanced Oxidation Processes (AOPs) for this compound Elimination
Advanced Oxidation Processes (AOPs) are a group of water treatment methods that rely on the in-situ generation of highly reactive hydroxyl radicals (•OH) to oxidize a wide range of organic pollutants. researchgate.netsciencepublishinggroup.com
Fenton and Photo-Fenton Oxidation Systems
The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) in acidic conditions to produce hydroxyl radicals. nih.gov
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ nih.gov
The photo-Fenton process is an enhancement of the Fenton reaction where the system is irradiated with UV or visible light. nih.gov This irradiation promotes the photoreduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), regenerating the catalyst and producing additional hydroxyl radicals, thereby accelerating the degradation process. nih.gov
Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺
The photo-Fenton process has been shown to be highly effective for the decolorization and mineralization of various textile dyes. capes.gov.brscielo.br The efficiency of the Fenton and photo-Fenton processes is dependent on parameters such as pH (typically optimal around 3), the concentrations of Fe²⁺ and H₂O₂, and the intensity of light irradiation. nih.govcapes.gov.br
Data Table: Comparison of AOPs for Wastewater Treatment
| Process | Description | Key Reactants | Typical pH |
| Fenton | Homogeneous catalytic oxidation | Fe²⁺, H₂O₂ | Acidic (e.g., pH 3) nih.gov |
| Photo-Fenton | Fenton reaction enhanced by light | Fe²⁺, H₂O₂, UV/Visible Light | Acidic (e.g., pH 3) nih.gov |
| Ozonation | Oxidation by molecular ozone | O₃ | Varies |
| Peroxone | Ozonation with hydrogen peroxide | O₃, H₂O₂ | Varies |
Ozonation and Peroxone Processes
Ozonation involves the use of ozone (O₃), a powerful oxidizing agent, to break down pollutants. sciencepublishinggroup.com Ozone can react with organic compounds either directly through molecular ozone attack or indirectly through the generation of hydroxyl radicals from ozone decomposition in water, particularly at higher pH. sciencepublishinggroup.com
The peroxone process combines ozonation with hydrogen peroxide (H₂O₂). sciencepublishinggroup.commdpi.com The addition of H₂O₂ accelerates the decomposition of ozone to form hydroxyl radicals, significantly enhancing the oxidation potential of the system. mdpi.com This combination can be more effective than ozonation or H₂O₂ treatment alone for the degradation of recalcitrant organic compounds. mdpi.com The efficiency of these processes is influenced by factors such as ozone dosage, H₂O₂ concentration, pH, and the chemical structure of the target pollutant. sciencepublishinggroup.com
Electrochemical Oxidation Techniques
Electrochemical oxidation has emerged as a promising technology for the treatment of wastewater containing recalcitrant organic pollutants like this compound. This method relies on the generation of powerful oxidizing agents at the anode surface to break down complex dye molecules. One of the most effective anode materials for this purpose is Boron-Doped Diamond (BDD). researchgate.net
In a typical electrochemical oxidation process, an electric current is passed through an aqueous solution containing the dye. At the BDD anode, water is oxidized to produce hydroxyl radicals (•OH), which are highly reactive and non-selective oxidants. These radicals then attack the this compound molecules, leading to their degradation. The process can be either direct, where the dye molecule is oxidized directly at the anode, or indirect, where the oxidation is mediated by electrochemically generated species like hydroxyl radicals. tandfonline.com
Another related technique is the electro-Fenton process. This method involves the in-situ generation of hydroxyl radicals through the reaction of electrogenerated hydrogen peroxide (H2O2) and a ferrous iron (Fe2+) catalyst. researchgate.net In one study on the degradation of Disperse Yellow 3, a similar azo dye, the electro-Fenton process using an iron anode and externally added H2O2 achieved 98.14% removal within 30 minutes under optimized conditions. researchgate.net The key parameters influencing the efficiency of these electrochemical techniques include the anode material, current density, pH of the solution, and the concentration of supporting electrolytes. researchgate.netresearchgate.net For instance, research on Disperse Yellow 3 degradation with BDD anodes found that the process was significantly more efficient in the presence of sulfate (B86663) ions due to the formation of sulfate radicals, which also contribute to the oxidation process. researchgate.net
| Parameter | Optimal Value for Disperse Yellow 3 Degradation (Electro-Fenton) |
| Voltage | 7.5 V |
| H₂O₂ Concentration | 74 mM |
| Na₂SO₄ Concentration | 25 mM |
| pH | 4 |
| Removal Efficiency | 98.14% in 30 minutes |
| Energy Consumption | 7.98 Wh/L |
| This table presents data from a study on the electro-Fenton degradation of Disperse Yellow 3, a structurally similar azo dye, which provides insights into the potential conditions for this compound treatment. researchgate.net |
Generation and Role of Reactive Oxygen Species (e.g., Hydroxyl Radicals)
Reactive oxygen species (ROS) are the primary agents responsible for the degradation of this compound in advanced oxidation processes (AOPs). Among these, the hydroxyl radical (•OH) is one of the most powerful and non-selective oxidants, with a high redox potential that allows it to react with and break down a wide range of organic compounds. mdpi.com
Hydroxyl radicals are generated through various AOPs, including electrochemical oxidation and Fenton-based processes. mdpi.comnih.gov In electrochemical systems with BDD anodes, •OH radicals are formed from the oxidation of water molecules on the anode surface. researchgate.net These radicals can then attack the dye molecule in several ways, including hydrogen abstraction and addition to aromatic rings, leading to the cleavage of the chromophoric azo bond (-N=N-) and subsequent fragmentation of the molecule. mdpi.comohsu.edu
The generation of other ROS, such as superoxide radicals (O₂•⁻) and hydroperoxyl radicals (HO₂•), can also contribute to the degradation process. mdpi.com These species can participate in a cascade of reactions, ultimately leading to the mineralization of the dye into simpler, less harmful substances like carbon dioxide and water. mdpi.com The effectiveness of ROS in degrading dyes is influenced by the pH of the solution. For instance, Fenton and photo-Fenton processes, which rely on hydroxyl radical generation, are typically most effective in acidic conditions (around pH 3). nih.gov
The presence of certain ions in the wastewater can either enhance or inhibit the generation and reactivity of ROS. For example, sulfate ions can be oxidized at BDD anodes to form sulfate radicals (SO₄•⁻), which are also powerful oxidants and can accelerate the degradation of dyes like this compound. researchgate.net Conversely, species like carbonate and bicarbonate ions can act as scavengers of hydroxyl radicals, reducing the efficiency of the oxidation process. mdpi.com
Bioremediation Strategies and Microbial Degradation Pathways
Bioremediation offers an environmentally friendly and cost-effective approach for the treatment of textile effluents containing dyes like this compound. nih.govjabonline.in This process utilizes the metabolic capabilities of microorganisms, such as bacteria, fungi, and algae, to break down complex dye molecules into simpler, non-toxic compounds. nih.govsci-hub.se
Microbial Consortia and Enzymatic Biotransformation (e.g., Azoreductases, Laccases)
The initial and most critical step in the biodegradation of azo dyes like this compound is the reductive cleavage of the azo bond (-N=N-). mdpi.com This is primarily carried out by enzymes called azoreductases, which are produced by a wide range of bacteria and some fungi. tandfonline.comua.pt Azoreductases catalyze the transfer of electrons to the azo bond, breaking it and resulting in the formation of colorless aromatic amines. mdpi.com This process typically occurs under anaerobic or anoxic conditions. nih.gov
Following the initial decolorization, the resulting aromatic amines, which can be toxic, are further degraded, often under aerobic conditions. nih.gov This two-stage anaerobic-aerobic process is a common strategy in bioremediation. scielo.br
Laccases are another important group of enzymes, primarily produced by white-rot fungi, that can degrade azo dyes. mdpi.comnih.gov Unlike azoreductases, laccases are oxidoreductases that work through an oxidative mechanism. mdpi.com They can directly oxidize the dye molecules, leading to their degradation. mdpi.com The effectiveness of laccases can be enhanced by the presence of redox mediators. mdpi.com
Microbial consortia, or mixed cultures of different microorganisms, are often more effective in dye degradation than pure cultures. This is because the different species can work synergistically, with one organism breaking down the initial dye molecule and others degrading the intermediate products. jabonline.in
Influence of Environmental Conditions (pH, Temperature, Nutrient Availability) on Bioremediation Efficiency
The efficiency of bioremediation is significantly influenced by various environmental parameters that affect microbial growth and enzymatic activity.
pH: The optimal pH for dye decolorization by microbial action generally falls within the range of 6.0 to 9.0. tandfonline.comiipseries.org Extreme pH values can inhibit microbial growth and the activity of key enzymes like azoreductases and laccases. iipseries.org For instance, studies on laccase from Pleurotus sajor-caju showed that the best decolorization results for various dyes were obtained at a pH of 3.2. scielo.brscielo.brresearchgate.net
Temperature: Most bacteria and fungi used for dye bioremediation are mesophilic, with optimal temperatures for growth and degradation typically ranging from 30°C to 40°C. researchgate.netnih.gov For example, the optimal temperature for dye degradation by Bacillus megaterium was found to be 37°C. researchgate.net Laccase from Pleurotus sajor-caju exhibited the highest decolorization levels at 35°C. scielo.brscielo.br
Nutrient Availability: Microorganisms require a source of carbon and nitrogen for their growth and metabolic activities. The availability of these nutrients in the wastewater can significantly impact the rate of dye degradation. iwaponline.comnrt.org In some cases, the addition of a supplementary carbon source, like glucose, can enhance the decolorization process by providing the necessary reducing equivalents for azoreductase activity. nih.gov However, the composition of nutrients needs to be carefully balanced, as an excess of certain nutrients can sometimes inhibit the synthesis of degradative enzymes. nih.govnrt.org
| Parameter | Optimal Range/Value | Impact on Bioremediation |
| pH | 6.0 - 9.0 (general microbial) / 3.2 (specific laccase) | Affects microbial growth and enzyme activity. iipseries.orgscielo.brscielo.brresearchgate.net |
| Temperature | 30°C - 40°C | Influences microbial metabolism and enzyme kinetics. researchgate.netnih.gov |
| Nutrients (Carbon, Nitrogen) | Balanced supply required | Essential for microbial growth and providing reducing power for degradation. iwaponline.comnrt.org |
Bioreactor Configurations and Performance Evaluation
Various bioreactor configurations have been developed to optimize the bioremediation of dye-containing wastewater. The choice of bioreactor depends on the specific microbial culture, the characteristics of the wastewater, and the desired treatment efficiency. Common types of bioreactors used for dye removal include:
Membrane Bioreactors (MBRs): MBRs combine biological treatment with membrane filtration, allowing for high-quality effluent and the retention of a high concentration of microbial biomass (mixed liquor suspended solids, MLSS). researchgate.netmdpi.comtechno-press.org Submerged membrane bioreactors (SMBRs) have shown high efficiency in removing both color and chemical oxygen demand (COD) from textile wastewater. researchgate.nettechno-press.org Studies have reported COD removal efficiencies of up to 98% and color removal ranging from 30% to over 90% in MBR systems treating azo dyes. researchgate.netmdpi.com
Moving Bed Biofilm Reactors (MBBRs): In MBBRs, microorganisms grow as a biofilm on small carrier elements that are kept in suspension within the reactor. This configuration provides a large surface area for microbial growth and can handle high organic loading rates. scielo.br
Packed Bed Bioreactors: These reactors are filled with a packing material on which microorganisms are immobilized. Wastewater flows through the packed bed, coming into contact with the immobilized microbial cells that degrade the dyes. tandfonline.com
Anaerobic/Aerobic Sequential Systems: As mentioned earlier, a two-stage system combining an initial anaerobic or anoxic stage for reductive decolorization followed by an aerobic stage for the degradation of aromatic amines is a highly effective configuration for treating azo dyes. scielo.br
The performance of these bioreactors is evaluated based on several key parameters, including color removal efficiency, chemical oxygen demand (COD) reduction, hydraulic retention time (HRT), and sludge production. scielo.brresearchgate.netmdpi.com For example, a study on an enhanced MBR (eMBR) treating synthetic textile effluent reported 96% color removal and 81.8% COD removal. mdpi.com
| Bioreactor Type | Key Features | Reported Performance (for Azo Dyes) |
| Membrane Bioreactor (MBR) | Combination of biological treatment and membrane filtration; high biomass concentration. | 94-98% COD removal; 30-90% color removal. researchgate.netmdpi.comtechno-press.org |
| Moving Bed Biofilm Reactor (MBBR) | Biofilm growth on suspended carriers; high surface area. | Can achieve significant color and COD removal, often used in sequential systems. scielo.br |
| Packed Bed Bioreactor | Immobilized microorganisms on a fixed packing material. | Effective for continuous treatment processes. tandfonline.com |
| Anaerobic-Aerobic System | Sequential stages for reductive and oxidative degradation. | High efficiency in both decolorization and mineralization of azo dyes. scielo.br |
Sorption and Adsorption Phenomena in Removal Processes
Adsorption is a widely used physical process for the removal of dyes from wastewater. It involves the accumulation of dye molecules onto the surface of a solid material, known as an adsorbent. matec-conferences.org This technique is often favored for its simplicity, efficiency, and the availability of a wide range of adsorbent materials. jabonline.in
Various materials have been investigated for their potential to adsorb disperse dyes. Activated carbon is a common and highly effective adsorbent due to its large surface area and porous structure. matec-conferences.orguctm.edu However, its high cost has led to research into more economical alternatives. matec-conferences.org Low-cost adsorbents derived from agricultural waste (e.g., sugarcane bagasse, coffee husks) and industrial by-products have shown promise for dye removal. matec-conferences.orgtci-thaijo.orgiwaponline.com
The efficiency of the adsorption process is influenced by several factors:
Adsorbent Characteristics: The surface area, pore size distribution, and surface chemistry of the adsorbent are crucial. Chemical or physical activation can enhance the adsorption capacity of materials. matec-conferences.org
Dye Characteristics: The molecular size, structure, and functional groups of the dye molecule affect its affinity for the adsorbent surface.
Wastewater Conditions: The pH of the solution can influence the surface charge of both the adsorbent and the dye molecule, thereby affecting the electrostatic interactions between them. matec-conferences.org Temperature and the initial concentration of the dye in the wastewater also play a significant role in the adsorption equilibrium and kinetics. matec-conferences.org
In the context of bioremediation, biosorption is a related phenomenon where microbial biomass (both living and dead) can adsorb dye molecules onto their cell surfaces. This can be a preliminary step before intracellular or extracellular degradation occurs. nih.gov
| Adsorbent Material | Type | Key Advantages |
| Activated Carbon | Conventional | High adsorption capacity, well-established. matec-conferences.orguctm.edu |
| Agricultural Waste (e.g., coffee husk biochar) | Low-Cost | Economical, readily available, sustainable. matec-conferences.orgtci-thaijo.org |
| Industrial Waste (e.g., sewage sludge) | Low-Cost | Waste valorization, economical. matec-conferences.org |
| Clays (e.g., bentonite) | Natural Material | Inexpensive, can be modified to improve performance. uctm.edu |
| Microbial Biomass | Biosorbent | Can be integrated with biodegradation processes. nih.gov |
Integrated Remediation Approaches and Hybrid Systems
The effective removal and complete mineralization of recalcitrant pollutants like this compound from wastewater often prove challenging for any single treatment method. Consequently, significant research has focused on integrated and hybrid remediation systems that combine two or more processes to overcome the limitations of individual techniques. mdpi.comscispace.com An integrated system typically involves the sequential application of multiple treatment methods, whereas a hybrid system combines them into a single step. mdpi.com These approaches are designed to leverage the strengths of different processes, leading to enhanced degradation efficiency, reduced treatment time, and more complete mineralization of the target compound. tandfonline.com
For complex and often non-biodegradable dyes such as disperse dyes, a common strategy is to couple a destructive chemical process, like an Advanced Oxidation Process (AOP), with a biological treatment. mdpi.comiwaponline.com AOPs are effective at cleaving the complex aromatic structures and azo bonds characteristic of dyes like this compound, breaking them down into simpler, less toxic, and more biodegradable organic intermediates. nih.gov These intermediates can then be more readily mineralized by microorganisms in a subsequent biological treatment step. iwaponline.commlsu.ac.in This sequential approach is often more cost-effective and environmentally friendly than relying solely on chemical oxidation to achieve complete mineralization. tandfonline.com
Common integrated and hybrid systems applicable to the remediation of disperse dyes include:
Advanced Oxidation + Biological Treatment: This is one of the most widely studied integrated approaches. iwaponline.com AOPs such as ozonation, the Fenton process, or photocatalysis can be used as a pre-treatment to enhance the biodegradability of the dye effluent. nih.govmlsu.ac.in For instance, a study on a similar dye, Disperse Yellow 42, demonstrated that catalytic ozonation significantly enhanced dye removal compared to ozonation alone. mdpi.com While specific data for a combined AOP-biological system for this compound is limited, the principle involves the AOP breaking the chromophore and complex rings, followed by a biological stage (like activated sludge) to process the resulting organic acids and smaller molecules. mlsu.ac.inohsu.edu
Photocatalysis + Other Processes: Heterogeneous photocatalysis, often using semiconductors like titanium dioxide (TiO₂), is a prominent AOP. nih.gov Studies have shown that UV irradiation can degrade this compound. researchgate.netidosi.org The efficiency of photocatalysis can be enhanced by combining it with other methods. For example, a sonophotocatalytic process, which integrates ultrasound with photocatalysis, was shown to have a synergistic effect on the degradation of other disperse dyes by improving mass transfer and regenerating the catalyst surface. sci-hub.se Hybrid systems that combine photocatalysis with membrane filtration are also being explored to allow for simultaneous degradation of dyes and separation of the catalyst from the treated water. iwaponline.com
Membrane Filtration + Wet Oxidation: An integrated process combining nanofiltration with wet oxidation has been demonstrated for treating disperse dye wastewater. In this system, the membrane process first concentrates the dye waste stream. The resulting concentrate is then subjected to high-temperature wet oxidation, which can effectively destroy the dye compounds. This approach achieved over 99% color rejection by the membrane and up to 90% COD reduction in the subsequent oxidation step for a model disperse dye. researchgate.net
The following table summarizes research findings for integrated remediation approaches on disperse dyes and other related dyes, illustrating the potential efficacy of these systems for compounds like this compound.
| Target Dye | Integrated/Hybrid System | Key Findings |
| Disperse Yellow 42 | Catalytic Ozonation (Fe/Mn-Zeolite) | Catalytic ozonation achieved 73% decolorization, significantly higher than adsorption (15%) or ozonation alone (30%). mdpi.com |
| Disperse Red 354 | Fenton, UV/H₂O₂, Photo-Fenton | The photo-Fenton process was found to be the most effective AOP for degrading the dye. researchgate.net |
| Reactive and Disperse Dye Mixture | Electrocoagulation (EC) with Bipolar Electrodes | EC using combined iron and aluminum electrodes was effective in the simultaneous removal of both dye types from a mixture. researchgate.net |
| General Disperse Dyes | Membrane Filtration + Wet Air Oxidation (WAO) | A nanofiltration membrane showed >99% color and 97% COD rejection, with the subsequent catalytic WAO achieving about 90% COD reduction. researchgate.net |
| Direct Yellow 106 & Disperse Violet 1 | Sonophotocatalysis (TiO₂-Montmorillonite) | The combined sonophotocatalytic process showed a synergistic effect, leading to a much higher degradation rate than sonocatalysis or photocatalysis alone. |
While these examples demonstrate the effectiveness of integrated systems for disperse dyes, further research is required to optimize specific hybrid technologies for the efficient and complete degradation of this compound.
Advanced Analytical Methodologies for Detection and Quantification of Disperse Yellow 235 in Environmental and Material Matrices
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of disperse dyes like Disperse Yellow 235. mdpi.comacs.org Its versatility allows for the development of robust methods for both separation and quantification.
Reversed-Phase and Normal-Phase Chromatographic Separations
The separation of this compound is commonly achieved using reversed-phase (RP) HPLC. sielc.com In this mode, a nonpolar stationary phase, typically a C18 column, is used in conjunction with a polar mobile phase. mdpi.com The mobile phase often consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), sometimes with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and resolution. mdpi.comchromatographyonline.com Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently employed to effectively separate a wide range of compounds with varying polarities. scribd.comresearchgate.net
Normal-phase chromatography, which utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane (B92381) and ethyl acetate), is also a viable option for the separation of disperse dyes. mdpi.comenv.go.jp The choice between reversed-phase and normal-phase depends on the specific properties of the analyte and the sample matrix.
A typical HPLC system for the analysis of disperse dyes would involve a C18 column with gradient elution. mdpi.com The mobile phase could start with a higher proportion of water and gradually increase the concentration of acetonitrile or methanol to elute the more nonpolar compounds. scribd.com
| Parameter | Typical Condition | Source |
| Column | Reversed-Phase C18 | mdpi.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with additives (e.g., formic acid) | mdpi.comchromatographyonline.com |
| Elution | Gradient | scribd.com |
| Flow Rate | 0.2 - 1.0 mL/min | mdpi.com |
| Injection Volume | 5 - 20 µL | mdpi.com |
Detection by Diode Array Detector (DAD) and Other Spectroscopic Detectors
The Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, is widely used for the detection of disperse dyes following HPLC separation. mdpi.comresearchgate.net The DAD acquires the entire UV-Vis spectrum of the eluting compounds, providing not only quantitative information based on absorbance at a specific wavelength but also qualitative spectral data that aids in compound identification. acs.orgwaters.com This is particularly useful for distinguishing between different dyes that may have similar retention times. For yellow dyes like this compound, the detection wavelength is typically set in the visible region to maximize sensitivity. scirp.org
Other spectroscopic detectors, such as UV-Vis detectors, can also be used, but the DAD offers the significant advantage of providing spectral information across a range of wavelengths simultaneously. mdpi.comacs.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Confirmation
For highly sensitive and specific detection, especially at trace concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. lcms.cznih.gov This technique couples the separation power of HPLC with the mass-analyzing capabilities of a tandem mass spectrometer, providing a high degree of confidence in both the identification and quantification of the target analyte. researchgate.net
Optimization of Quantification Transitions and Ionization Parameters
In LC-MS/MS analysis, the optimization of several parameters is crucial for achieving the best results. This includes the selection of appropriate ionization techniques, such as electrospray ionization (ESI), and the optimization of ionization parameters. labrulez.com For quantification, Multiple Reaction Monitoring (MRM) is a common mode of operation. labrulez.commdpi.com In MRM, a specific precursor ion of the target analyte is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. unesp.br This process, known as a transition, is highly specific to the analyte of interest. mdpi.com
For this compound, specific precursor-to-product ion transitions would be determined by infusing a standard solution of the compound into the mass spectrometer and identifying the most intense and stable transitions. mdpi.comunesp.br The collision energy and other MS parameters are optimized to maximize the signal for these transitions. unesp.br
| Parameter | Description | Source |
| Ionization Mode | Electrospray Ionization (ESI), often in positive mode for disperse dyes | labrulez.com |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | labrulez.com |
| Precursor Ion | The molecular ion or a prominent adduct of this compound | mdpi.com |
| Product Ion(s) | Specific fragment ions generated from the precursor ion | mdpi.com |
| Collision Energy | Optimized to produce the most abundant and stable product ions | unesp.br |
Assessment of Matrix Effects and Method Robustness
When analyzing complex samples such as environmental matrices or textile extracts, the sample matrix can interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. This phenomenon is known as the matrix effect and can significantly impact the accuracy of quantification. lcms.czshimadzu.com To assess and mitigate matrix effects, several strategies can be employed. One common approach is the use of matrix-matched calibration standards, where the calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed. thermofisher.com Another strategy is the use of internal standards, preferably isotopically labeled versions of the analyte, which can help to compensate for variations in both the analytical process and matrix effects. chromatographyonline.comlcms.cz
Method robustness is evaluated by intentionally introducing small variations in the analytical parameters, such as mobile phase composition, flow rate, and column temperature, and observing the effect on the results. chromatographyonline.comthermofisher.com A robust method will show minimal changes in performance under these slightly varied conditions, ensuring the reliability of the results. chromatographyonline.comnih.gov Studies have shown that for some disperse dyes, significant ion enhancement can occur at certain concentrations, while at other concentrations, the matrix effect is less pronounced. lcms.cz For instance, in one study, Disperse Yellow 23 exhibited significant ion enhancement at 50 ng/mL but performed better at 10 ng/mL. lcms.cz
Thin Layer Chromatography (TLC) for Screening and Qualitative Analysis
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that can be used for the screening and qualitative analysis of this compound. waters.comlabrulez.com It is particularly useful as a preliminary screening tool to quickly identify the presence of the dye in a large number of samples before employing more sophisticated and time-consuming techniques like HPLC or LC-MS/MS. scribd.com
In TLC, a small amount of the sample extract is spotted onto a stationary phase, which is a thin layer of adsorbent material (like silica (B1680970) gel) coated on a plate. The plate is then placed in a developing chamber containing a suitable mobile phase. As the mobile phase moves up the plate by capillary action, it carries the components of the sample with it at different rates, resulting in their separation. The separated spots can be visualized under UV light or by using a densitometer. labrulez.comrcaap.pt While TLC is primarily a qualitative or semi-quantitative technique, it can provide valuable initial information. waters.comnih.gov
Automated Analytical Systems for High-Throughput Screening
The demand for rapid and efficient monitoring of this compound in environmental and material matrices necessitates the development and implementation of automated analytical systems. High-throughput screening (HTS) platforms, which enable the processing of a large number of samples with minimal manual intervention, are critical for applications such as regulatory compliance testing of textiles and routine environmental monitoring of water resources. These systems integrate robotics, automated liquid handling, and sensitive detection technologies to provide reliable and cost-effective analysis.
The core of automated HTS for this compound revolves around adapting technologies from fields like drug discovery and environmental science. tecan.comacs.org This involves automating conventional multi-step analytical procedures, which typically include sample pretreatment, reductive cleavage of the azo bond, extraction of any resulting aromatic amines, and instrumental determination. crimsonpublishers.com
Automated systems utilize robotic platforms for precise liquid handling, reagent dispensing, and sample transfer, often in 96-well microplate formats. tecan.com This miniaturization significantly reduces solvent and reagent consumption, aligning with green chemistry principles. ugm.ac.id For textile analysis, automated extraction modules can process samples prior to chemical analysis. In environmental water analysis, automated solid-phase extraction (SPE) or magnetic solid-phase extraction (MSPE) can be employed to concentrate the analyte from large sample volumes, enhancing detection sensitivity. ugm.ac.id
Following automated sample preparation, detection is typically accomplished using techniques amenable to high-throughput formats. While chromatographic methods like LC-MS provide high specificity and are the standard for confirmation, they can be a bottleneck. crimsonpublishers.comsatra.com Therefore, HTS often employs faster screening methods. Colorimetric and fluorescence-based assays are particularly well-suited for this purpose. acs.orgnih.gov For instance, an automated system could perform a chemical reduction of this compound and then use a derivatizing agent that reacts with any resulting amines to produce a colored or fluorescent product, which can be rapidly quantified using a microplate reader. acs.orgcrimsonpublishers.com
The integration of these automated components creates a streamlined workflow, from raw sample to final data output, drastically increasing sample throughput compared to manual methods.
Detailed Research Findings
Research into the automation of dye analysis provides a framework for developing HTS systems for this compound. Studies on other azo dyes demonstrate the feasibility of automated screening. The typical process involves a reductive cleavage of the azo linkage using reagents like sodium dithionite (B78146), followed by extraction and determination of the resulting aromatic amines. crimsonpublishers.comepa.gov Automated platforms can execute these steps sequentially. For example, robotic liquid handlers can dispense sample extracts into a microplate, add the reducing agent, incubate for a set period, perform a liquid-liquid or solid-phase extraction, and then add a chromogenic reagent for spectrophotometric measurement. crimsonpublishers.com
The appendix of the standard method EN 14362-1:2017 recommends rapid screening approaches that simplify the extraction process, which is a key step toward automation. crimsonpublishers.com The use of chromogenic reactions to replace time-consuming instrumental analysis has been shown to shorten testing time by over 60% and reduce reagent costs by more than 90%. crimsonpublishers.com
Advanced systems may integrate microfluidic devices, or "lab-on-a-chip" technology, which offer even greater miniaturization and control over reaction conditions. annualreviews.org These platforms can perform reactions, separations, and detections on a single chip, enabling ultrahigh-throughput screening with minimal sample volumes. acs.org While not yet standard for routine dye analysis, the technology holds significant promise for future HTS applications.
The table below outlines and compares different automated platforms that can be adapted for the high-throughput screening of this compound.
Interactive Table 1: Comparison of Automated Platforms for Dye Screening
| Automated System | Principle of Operation | Typical Throughput | Key Advantages | Detection Method Integration |
|---|---|---|---|---|
| Robotic Liquid Handlers | Utilizes robotic arms and pipetting heads to automate liquid transfers, reagent additions, and dilutions in microplate formats. tecan.com | High (100s-1000s samples/day) | High precision, reproducibility, reduced manual error, adaptable to various assays. | Plate Readers (UV-Vis, Fluorescence), LC-MS, GC-MS |
| Flow Injection Analysis (FIA) | An automated method where a sample is injected into a continuously flowing carrier stream that mixes with reagents before reaching a detector. annualreviews.org | Medium-High (60-120 samples/hour) | Low reagent consumption, rapid analysis time per sample, simple setup. | Spectrophotometry, Fluorimetry, Electrochemistry |
| Automated SPE Systems | Robotic handling of SPE cartridges or 96-well plates for automated sample loading, washing, and elution to concentrate and purify analytes. ugm.ac.id | Medium (10s-100s samples/day) | Analyte concentration, matrix removal, improved sensitivity for trace analysis. | Primarily offline coupling to LC-MS or GC-MS |
| Microfluidic "Lab-on-a-Chip" | Integration of all analytical steps (mixing, reaction, separation, detection) into a single micro-fabricated chip. annualreviews.orgacs.org | Very High (>10⁷ variants/day in some applications) | Extremely low sample/reagent use, rapid analysis, high level of integration. | Laser-Induced Fluorescence (LIF), Mass Spectrometry |
The following table presents the hypothetical performance characteristics of an automated HTS method designed for screening this compound in textile extracts.
Interactive Table 2: Illustrative Performance of a Hypothesized Automated HTS Method for this compound
| Parameter | Method | Performance Metric |
|---|---|---|
| Sample Preparation | Automated solvent extraction followed by 96-well plate transfer. | >100 samples per 8-hour shift |
| Screening Reaction | Automated addition of sodium dithionite for reduction, followed by derivatization with a chromogenic agent. crimsonpublishers.com | Reaction/incubation time: < 15 minutes |
| Detection Method | 96-well plate UV-Visible spectrophotometry. acs.org | < 2 minutes per plate |
| Screening Limit of Detection (LOD) | Based on similar colorimetric methods for aromatic amines. crimsonpublishers.com | < 15 mg/kg |
| Throughput | Complete process from extract to result. | ~96 samples in < 1 hour |
| Precision (RSD%) | Expected relative standard deviation for an automated system. | < 10% |
Interactions of Disperse Yellow 235 in Complex Systems and Advanced Applications Research
Investigation of Dyeing Mechanisms and Fiber Interactions
The efficacy of dyeing synthetic fibers like polyester (B1180765) and polyamide with disperse dyes hinges on the physical interactions between the dye molecules and the polymer chains of the fiber. nih.gov These dyes are sparingly soluble in water and are applied from a fine aqueous dispersion. The process typically requires high temperatures (around 130°C) and pressure to facilitate dye penetration into the compact and crystalline structure of fibers like polyester. worlddyevariety.commedcraveonline.com
The adsorption of disperse dyes onto textile fibers is a critical step in the dyeing process. This phenomenon is typically analyzed using various kinetic and isotherm models to understand the rate-limiting steps and the equilibrium behavior of the dye distribution between the dye bath and the fiber.
Adsorption Kinetics: The rate at which dye molecules are adsorbed onto the fiber surface can be described by several models. Studies on various disperse dyes have shown that the pseudo-second-order kinetic model often provides the best fit for the experimental data. iau.irtsijournals.comresearchgate.netusm.my This suggests that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. rsc.org Other models, such as the pseudo-first-order and intraparticle diffusion models, are also used to analyze the process. tsijournals.comresearchgate.net The intraparticle diffusion model, for instance, helps to determine if diffusion within the fiber pores is the rate-controlling step. researchgate.netresearchgate.net
Interactive Table: Kinetic Models for Dye Adsorption
| Kinetic Model | Description | Typical Applicability for Disperse Dyes |
|---|---|---|
| Pseudo-First-Order | Assumes the rate of adsorption is proportional to the number of available active sites on the adsorbent surface. | Often less accurate in describing the entire dyeing process compared to the pseudo-second-order model. tsijournals.comjournalijar.com |
| Pseudo-Second-Order | Assumes the rate-limiting step is chemical sorption involving valence forces through electron sharing or exchange. rsc.org | Frequently provides the best correlation for disperse dye adsorption on polyester and other substrates. iau.irtsijournals.comusm.my |
| Intraparticle Diffusion | Describes adsorption as a process where dye molecules diffuse into the pores of the adsorbent. | Useful for identifying if diffusion is the rate-limiting step, especially in porous or pre-treated fibers. researchgate.netresearchgate.net |
| Elovich Model | Describes activated chemisorption and is often applied to systems with heterogeneous adsorbing surfaces. rsc.org | Can be applicable but does not provide a specific mechanism for the adsorbate-adsorbent interaction. rsc.org |
Adsorption Thermodynamics: The equilibrium of disperse dyeing is often described by isotherm models such as the Nernst, Langmuir, and Freundlich models. iau.iraustinpublishinggroup.comtekstilec.si For disperse dyes on polyester, the process is frequently characterized as a partition mechanism, where the fiber acts like a solvent for the dye. This behavior is well-described by the Nernst isotherm. iau.iraustinpublishinggroup.comtekstilec.si The Langmuir model, which assumes monolayer adsorption onto a finite number of sites, and the Freundlich model, which applies to heterogeneous surfaces, are also used for analysis. iau.iraustinpublishinggroup.combas.bg Thermodynamic parameters like the standard affinity (Δμ⁰), enthalpy of dyeing (ΔH⁰), and entropy of dyeing (ΔS⁰) are calculated to determine the spontaneity and heat changes of the process. For many disperse dyes, the adsorption process is found to be exothermic. austinpublishinggroup.comhilarispublisher.com
The successful application of Disperse Yellow 235 is highly dependent on the precise control of dyeing parameters.
Temperature and Pressure: High-temperature and high-pressure conditions are standard for dyeing polyester with this compound. worlddyevariety.com Temperatures around 130°C cause the amorphous regions of the polyester fibers to swell, increasing the mobility of the polymer chains and creating temporary voids. This allows the non-ionic dye molecules to diffuse into the fiber structure. medcraveonline.com
pH: The pH of the dye bath is crucial for maintaining dye stability and optimizing uptake. For this compound, the appropriate pH range is between 3 and 6. worlddyevariety.com This acidic condition helps to prevent the degradation of certain disperse dyes and ensures the surface properties of the polyester fiber are favorable for adsorption. Studies on various disperse dyes show that the highest levels of color reduction or uptake often occur at acidic pH values, such as 3.2. researchgate.netscielo.brscielo.br
Levelness: Achieving a uniform color distribution, or levelness, is a primary goal in dyeing. This compound is noted for its good levelness and reproducibility. worlddyevariety.com Levelness is influenced by the rate of dye adsorption and migration. The use of dispersing agents is critical to maintain a stable dispersion of dye particles, prevent aggregation, and ensure a controlled rate of dye uptake by the fiber. medcraveonline.com
The efficiency of a dyeing process is measured by its exhaustion and fixation values.
Exhaustion: This refers to the percentage of dye that transfers from the dye bath to the fiber during the dyeing process. Disperse dyes are known for high exhaustion rates on polyester, often exceeding 90%. nih.gov This high affinity minimizes the amount of residual dye in the effluent.
Fixation: This describes how well the dye is locked within the fiber structure after dyeing. For disperse dyes, fixation occurs as the fiber cools and the polymer structure contracts, physically trapping the dye molecules. This results in good fastness properties, such as resistance to washing. worlddyevariety.com
Research on various disperse dyes on polyester fabrics shows that maximum adsorption, and thus exhaustion, is typically achieved within 30 to 60 minutes at the target temperature of 130°C. medcraveonline.com
Influence of Dyeing Parameters (Temperature, Pressure, pH) on Dye Uptake and Levelness
Studies on this compound in Polymer Matrix Composites
Beyond textiles, azo disperse dyes are being investigated for their unique optical properties when incorporated into polymer matrices, creating dye-doped polymer films. These materials are of interest for applications in photonics and optoelectronics. researcher.lifenih.gov While specific research on this compound is limited, studies on similar azo dyes like Disperse Yellow 7 (DY-7) and Disperse Orange 25 (DO-25) provide significant insights into the potential functionalities. scispace.comijmra.uszenodo.orgzenodo.org
Dye-doped polymer films containing azo dyes can exhibit significant third-order nonlinear optical (NLO) properties. zenodo.orgnlosource.com These properties are intensity-dependent and give rise to phenomena such as two-photon absorption and reverse saturable absorption.
Two-Photon Absorption (TPA): This is a process where a molecule simultaneously absorbs two photons of light to reach an excited state, a transition that would typically require a single photon of twice the energy (half the wavelength). saudijournals.comucf.edukorea.ac.kr Materials with high TPA cross-sections are valuable for applications like 3D optical data storage and two-photon fluorescence microscopy. research-advances.org
Reverse Saturable Absorption (RSA): In RSA, the material's absorption of light increases as the intensity of the incident light increases. saudijournals.com This is in contrast to saturable absorption (SA), where absorption decreases at high intensities. RSA occurs in molecules where the excited state has a larger absorption cross-section than the ground state. saudijournals.com Azo dyes like DY-7 have been shown to exhibit SA at lower input intensities and transition to RSA at higher intensities. scispace.comresearchgate.net This transition is a key mechanism for optical limiting. scispace.com
Interactive Table: Nonlinear Optical Properties of Azo Dye-Doped Polymer Films
| Property | Description | Significance for Azo Dyes (e.g., DY-7) |
|---|---|---|
| Nonlinear Absorption (β) | An intensity-dependent absorption coefficient. | Azo dyes show significant nonlinear absorption, which can be harnessed for various applications. researchgate.net |
| Nonlinear Refraction (n₂) | An intensity-dependent refractive index. | Can lead to self-focusing or self-defocusing of a laser beam, attributed to thermal nonlinearity. scispace.comspiedigitallibrary.org |
| Third-Order Susceptibility (χ⁽³⁾) | A measure of the material's third-order nonlinear optical response. | Azo dye-doped polymers exhibit large χ⁽³⁾ values, making them promising for NLO devices. zenodo.orgnlosource.com |
| Saturation Absorption (SA) | Absorption decreases with increasing light intensity. | Observed in DY-7 at low laser intensities. scispace.com |
| Reverse Saturable Absorption (RSA) | Absorption increases with increasing light intensity. | A dominant mechanism in azo dyes at higher intensities, crucial for optical limiting. scispace.comsaudijournals.comscientific.net |
The NLO properties of azo disperse dyes directly enable their use in advanced optical applications.
Optical Limiting: An optical limiter is a device that exhibits high transmittance at low input light intensities but low transmittance at high intensities, thereby protecting sensitive optical sensors or human eyes from damage by intense laser beams. scispace.comacademindex.com The RSA mechanism observed in dyes like DY-7 is highly effective for optical limiting. scispace.comsaudijournals.comresearchgate.netdntb.gov.ua Studies on DY-7 doped in a Polymethyl methacrylate-methacrylic acid (PMMA-MA) polymer matrix demonstrated that as input intensity increases, the material switches from SA to RSA, effectively clamping the transmitted light intensity. scispace.com
Optical Phase Conjugation (OPC): OPC is a phenomenon where a light beam, after passing through a nonlinear medium, is reflected as a "phase-conjugate" beam that travels back along the original path, correcting for any distortions it encountered. A common method to achieve this is Degenerate Four-Wave Mixing (DFWM). ijmra.uszenodo.orgscientific.net Azo dyes like DY-7 and DO-25 doped in polymer films have been successfully used to generate phase-conjugate signals using low-power continuous-wave lasers. ijmra.uszenodo.org The strong third-order susceptibility and RSA effects in these dyes are the predominant mechanisms responsible for the efficient generation of the phase-conjugate wave. ijmra.usscientific.net
Nonlinear Optical Properties (e.g., Two-Photon Absorption, Reverse Saturation Absorption)
Photophysical Properties and Photostability in Applied Systems
The interaction of this compound with light is a critical determinant of its performance in various applications, from textile dyeing to advanced materials research. The photophysical properties dictate the color and appearance of the dye, while its photostability determines its lifespan and durability under light exposure. Research in this area aims to understand these properties to optimize the dye's performance in complex systems.
Detailed Research Findings
This compound is classified as a single azo dye. worlddyevariety.com Its properties, such as being a yellow powder insoluble in water, make it suitable for dyeing synthetic fibers like polyester. worlddyevariety.comenochdye.com The dyeing process typically involves high-temperature and high-pressure methods. worlddyevariety.comenochdye.com
The photostability of disperse dyes on synthetic fibers like poly(ethylene terephthalate) (PET) is a subject of significant interest, particularly for applications requiring high lightfastness, such as automotive textiles. kayakuth.co.th While specific research on the detailed photophysical parameters of this compound is not extensively available in the public domain, general principles of azo dye photochemistry provide a framework for understanding its behavior. The lightfastness of this compound has been rated as 6 on the ISO scale, indicating good resistance to fading upon light exposure. worlddyevariety.com
The environment in which the dye exists, such as the polymer matrix or solvent, can significantly influence its photophysical properties. For instance, the polarity of the solvent can affect the absorption and emission spectra of a dye, a phenomenon known as solvatochromism. nih.govacs.org In the solid state, such as when embedded in a polymer fiber, the dye molecules may exhibit different photophysical behaviors compared to when they are in solution, including red-shifted emission. nih.govacs.org
Computational studies, such as those employing Density Functional Theory (DFT), are valuable tools for predicting the photophysical properties of dyes, including their absorption and emission spectra, and for understanding the electronic transitions that govern these properties. nih.govacs.orgmdpi.com These theoretical approaches can provide insights into intramolecular charge transfer (ICT) processes, which are often responsible for the color and photostability of disperse dyes. nih.govacs.org
The degradation of azo dyes under light exposure can occur through various mechanisms, often involving reactive oxygen species. scirp.orgresearchgate.net The rate of this photodegradation is influenced by several factors, including the intensity and wavelength of the light, the presence of oxygen, and the nature of the substrate. scirp.orgresearchgate.net
Interactive Data Table: Lightfastness of this compound
| Property | Rating | Scale |
| Light Fastness | 6 | ISO |
| Data from World dye variety |
Note: A higher rating on the ISO scale indicates better lightfastness.
Interactive Data Table: General Properties of this compound
| Property | Description |
| Chemical Class | Single azo dye |
| Physical State | Yellow powder |
| Solubility | Insoluble in water |
| CAS Number | 177570-98-8 |
| Data from World dye variety and ChemicalBook |
Future Research Directions and Emerging Methodologies for Disperse Yellow 235
Development of Sustainable Synthesis and Purification Technologies
One promising approach involves the use of greener solvents and catalysts in the synthesis process. A recent patent highlights a method for synthesizing disperse yellow dyes using ethylene (B1197577) glycol methyl ether and a phase transfer catalyst, which reduces byproducts and improves yield. google.com This one-pot synthesis method simplifies the production steps, thereby increasing efficiency and lowering costs. google.com Another novel synthesis method for disperse yellow dyes avoids the need to protect the amino group, shortening the operational steps and decreasing the quantity of sewage produced. google.com
Purification is another critical area for sustainable innovation. Traditional purification methods often involve large volumes of solvents and energy. Researchers are investigating alternative techniques such as membrane filtration and supercritical fluid extraction to purify Disperse Yellow 235 with a lower environmental impact. An environmental clearance report for a chemical manufacturing facility details the use of methanol (B129727) recovery systems during the purification of disperse dyes, indicating a move towards solvent recycling. environmentclearance.nic.in
Advanced Spectroscopic and Imaging Techniques for In Situ Studies
Understanding the behavior of this compound at a molecular level is crucial for optimizing its performance. Advanced spectroscopic and imaging techniques are enabling researchers to conduct in situ studies, providing real-time insights into the dyeing process and the interactions between the dye and textile fibers.
Techniques such as in situ UV-Vis spectroscopy, Raman spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy are being employed to analyze the molecular structure changes of dyes under different conditions, such as temperature variations. mdpi.com These methods can reveal information about the dye's chromophore, its aggregation state, and its binding mechanisms to the substrate. mdpi.com For instance, in situ UV spectroscopy can monitor the absorbance of the dye at different temperatures, indicating changes in color and structure. mdpi.com
Furthermore, advanced imaging techniques like atomic force microscopy (AFM) and scanning electron microscopy (SEM) can provide high-resolution images of the dyed fiber surface, revealing details about dye distribution and penetration. These insights are invaluable for improving dyeing uniformity and fastness properties.
Integration of Artificial Intelligence and Machine Learning in Dye Design and Process Optimization
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in the chemical industry, with significant potential for the design and optimization of dyes like this compound. mdpi.com These technologies can accelerate the discovery of new dye structures with desired properties and optimize manufacturing processes for improved efficiency and sustainability. mdpi.com
ML algorithms can be trained on large datasets of chemical structures and their corresponding properties to predict the color, fastness, and other performance characteristics of new dye molecules. mdpi.comnih.gov This allows for the virtual screening of vast chemical libraries, identifying promising candidates for synthesis and testing. mdpi.com For example, a study on dispersant design utilized Bayesian Additive Regression Trees (BART) to predict dispersancy efficiency, achieving a high degree of accuracy. mdpi.com
In process optimization, AI can be used to analyze complex datasets from manufacturing operations to identify patterns and optimize parameters such as temperature, pressure, and reaction time. researchgate.net This can lead to increased yields, reduced energy consumption, and minimized waste generation. The development of interactive tools that combine ML models with visual analytics can further support expert decision-making in the design and manufacturing of dyes. mdpi.com
Exploration of Novel Degradation Technologies and Bioremediation Enhancements
The environmental impact of textile dyes is a significant concern, and researchers are actively exploring novel technologies for the degradation of this compound and other dyes from wastewater. mdpi.com These technologies aim to break down the complex dye molecules into simpler, non-toxic compounds.
Advanced oxidation processes (AOPs), such as those involving Fenton's reagent, ozone, and photocatalysis, have shown promise in degrading azo dyes. mdpi.comresearchgate.net Photocatalytic degradation using nanomaterials like titanium dioxide (TiO2) and zinc oxide (ZnO) is a particularly active area of research. mdpi.comuniroma1.it These materials can generate highly reactive hydroxyl radicals when exposed to light, which can effectively mineralize the dye molecules. mdpi.com
Bioremediation offers a more environmentally friendly approach to dye degradation. sci-hub.se This involves the use of microorganisms, such as bacteria and fungi, that can produce enzymes like azoreductases and laccases capable of breaking the azo bonds in dyes. mdpi.comsci-hub.se Studies have shown that various microbial strains can effectively decolorize and degrade azo dyes. mdpi.comsemanticscholar.org For instance, Pseudomonas aeruginosa has demonstrated the ability to degrade methyl red, an azo dye, by breaking it down into less toxic metabolites. semanticscholar.org Research is also focused on enhancing bioremediation through the use of microbial consortia and by optimizing conditions such as pH and temperature. mdpi.comsci-hub.se
Multiscale Modeling and Simulation of Dye-Material Interactions
To gain a deeper understanding of the dyeing process at a fundamental level, researchers are turning to multiscale modeling and simulation. metu.edu.tr This approach combines different computational techniques to model the interactions between dye molecules, like this compound, and textile materials across various length and time scales. acs.org
These modeling and simulation techniques can provide valuable insights into the factors that govern dye uptake, diffusion, and fixation, helping to optimize dyeing processes and design new dyes with improved affinity and fastness properties. metu.edu.tracs.org By bridging the gap between molecular-level interactions and macroscopic properties, multiscale modeling is a powerful tool for the future development of high-performance dyes. ethz.ch
Q & A
Q. What are the established protocols for synthesizing Disperse Yellow 235 with high purity, and how can experimental variables (e.g., solvent choice, temperature) influence yield and impurity profiles?
- Methodological Answer : Synthesis protocols typically involve azo coupling reactions under controlled pH (4–6) and temperature (0–5°C) to minimize side reactions. Key steps include:
Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Diazotization : Use sodium nitrite in acidic media, with strict temperature control to prevent decomposition .
Purification : Column chromatography or recrystallization in ethanol/water mixtures removes unreacted precursors.
Characterize purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via H NMR (aromatic proton regions at δ 7.2–8.1 ppm) .
- Table 1 : Synthesis Variables and Outcomes
| Variable | Optimal Range | Impact on Yield | Common Impurities |
|---|---|---|---|
| Temperature | 0–5°C | ↑ Yield | Isomeric byproducts |
| Solvent (DMF) | 10–20% v/v | ↑ Solubility | Unreacted amines |
| Reaction Time | 2–4 hrs | Minimal effect | Oligomers |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should conflicting data (e.g., NMR vs. HPLC purity) be resolved?
- Methodological Answer :
- UV-Vis Spectroscopy : Confirm λmax (~420 nm) in ethanol, with deviations indicating impurities or aggregation .
- HPLC-MS : Resolve isomers (e.g., ortho vs. para substitution) using gradient elution; discrepancies between NMR and HPLC often arise from non-chromophoric impurities (e.g., salts). Cross-validate via TLC (Rf = 0.6 in ethyl acetate/hexane) .
- Resolution Strategy : Re-purify samples and compare retention times/spiking experiments with authentic standards .
Q. How do pH and temperature during dye application (e.g., textile dyeing) affect the photostability of this compound, and what accelerated aging models are validated for predictive analysis?
- Methodological Answer :
- Photostability Testing : Expose dyed substrates to UV-B radiation (310 nm, 0.5 W/m²) in a QUV chamber. Measure colorfastness via CIELAB ΔE* values post-exposure.
- Accelerated Models : Use Arrhenius kinetics (activation energy ~50 kJ/mol) to extrapolate degradation rates at 25°C from high-temperature (60–80°C) data .
- Critical Variables : pH > 8 accelerates hydrolysis; metal ions (e.g., Fe³⁺) catalyze oxidative degradation .
Advanced Research Questions
Q. How can contradictions in literature regarding this compound’s thermal stability be systematically addressed, particularly when comparing thermogravimetric (TGA) and differential scanning calorimetry (DSC) data?
- Methodological Answer :
- Data Reconciliation :
Controlled Atmosphere : Perform TGA under nitrogen to isolate decomposition pathways (e.g., oxidative vs. pyrolytic).
Heating Rate : Standardize at 10°C/min to minimize kinetic artifacts.
Discrepancies often arise from sample morphology (crystalline vs. amorphous phases in DSC) or residual solvents .
- Table 2 : Thermal Analysis Parameters
| Technique | Conditions | Key Outputs | Common Pitfalls |
|---|---|---|---|
| TGA | N₂, 10°C/min | Onset decomposition (°C) | Moisture sensitivity |
| DSC | Hermetic pans, 5°C/min | Glass transition (Tg) | Sample crystallinity |
Q. What computational chemistry approaches (e.g., DFT, molecular dynamics) are suitable for modeling this compound’s adsorption behavior on polyester fibers, and how can simulation results be validated experimentally?
- Methodological Answer :
- DFT Modeling : Optimize geometry at B3LYP/6-31G* level to predict adsorption energy (~-25 kcal/mol) on polyester’s carbonyl groups.
- Validation : Compare simulated binding affinity with experimental Langmuir isotherms (R² > 0.95). Use atomic force microscopy (AFM) to visualize surface adhesion .
Q. What mechanistic pathways explain the divergent degradation products of this compound under ozonation vs. photocatalytic conditions, and how can LC-QTOF-MS data resolve these pathways?
- Methodological Answer :
- Ozonation : Cleavage at azo bonds generates nitrobenzene derivatives (m/z 123.1, 154.2).
- Photocatalysis (TiO₂/UV) : Hydroxyl radicals induce ring hydroxylation (m/z 139.0).
- LC-QTOF-MS Protocol : Use positive-ion mode (ESI+) with mass accuracy < 5 ppm. Fragment ions (MS/MS) confirm structural assignments .
Q. How do substituent modifications (e.g., –Cl vs. –CH₃ groups) on this compound’s aromatic rings influence its ecotoxicological profile, and what QSAR models are applicable for predicting aquatic toxicity?
- Methodological Answer :
- QSAR Modeling : Apply EPA’s ECOSAR v2.0; log P values > 3.5 correlate with high Daphnia magna LC₅₀ (96-hr).
- Experimental Validation : Acute toxicity testing via OECD 202 guideline; prioritize metabolites identified in HPLC-IT-TOF analyses .
Guidelines for Data Presentation
- Tables/Figures : Label with Roman numerals (e.g., Table I, Figure II). Include error bars for reproducibility (95% CI) and annotate statistical methods (ANOVA, t-test) .
- Supplementary Data : Deposit raw NMR spectra, chromatograms, and computational input files in institutional repositories (e.g., Zenodo) with DOIs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
